tert-Butyl 4-(phenylacetyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(phenylacetyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the benzene ring, along with a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(phenylacetyl)benzoate can be achieved through several methods. One common approach involves the reaction of tert-butyl benzoate with phenylacetic acid under specific conditions. The reaction typically requires a catalyst, such as zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O), and is conducted at elevated temperatures, around 50°C, under solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(phenylacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced benzoates, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(phenylacetyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(phenylacetyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in substitution reactions, where it interacts with electrophiles or nucleophiles to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
para-tert-Butylbenzoic acid: A similar compound with a tert-butyl group attached to the benzene ring, used in alkyd resins.
tert-Butyl 4-(aminomethyl)benzoate: Another related compound with an aminomethyl group instead of a phenylacetyl group.
Uniqueness
tert-Butyl 4-(phenylacetyl)benzoate is unique due to the presence of both tert-butyl and phenylacetyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
917567-37-4 |
---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-phenylacetyl)benzoate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)22-18(21)16-11-9-15(10-12-16)17(20)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
SONHTYZVFXZOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.